(E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol
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Overview
Description
(E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol is a complex organic compound that features a combination of a morpholine ring, a naphthalene moiety, and an enedioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
(E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives, naphthalene-based compounds, and enedioic acid derivatives. Examples include:
- Morpholin-4-yl-acetic acid
- 2-(Pyridin-2-yl)pyrimidine derivatives
- P38 kinase inhibitors .
Uniqueness
What sets (E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol apart is its unique combination of functional groups, which provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
131963-73-0 |
---|---|
Molecular Formula |
C38H46N2O10 |
Molecular Weight |
690.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/2C17H21NO3.C4H4O4/c2*19-17(12-20-11-16-10-18-7-8-21-16)15-6-5-13-3-1-2-4-14(13)9-15;5-3(6)1-2-4(7)8/h2*1-6,9,16-19H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
GOXMXLCPXJHCDE-WXXKFALUSA-N |
Isomeric SMILES |
C1COC(CN1)COCC(C2=CC3=CC=CC=C3C=C2)O.C1COC(CN1)COCC(C2=CC3=CC=CC=C3C=C2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1COC(CN1)COCC(C2=CC3=CC=CC=C3C=C2)O.C1COC(CN1)COCC(C2=CC3=CC=CC=C3C=C2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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